(5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one
CAS No.: 623935-39-7
Cat. No.: VC20170507
Molecular Formula: C30H24FN5O3S
Molecular Weight: 553.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 623935-39-7 |
|---|---|
| Molecular Formula | C30H24FN5O3S |
| Molecular Weight | 553.6 g/mol |
| IUPAC Name | (5Z)-5-[[3-(3-fluoro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
| Standard InChI | InChI=1S/C30H24FN5O3S/c1-3-15-39-25-14-11-20(16-24(25)31)27-21(18-35(33-27)22-7-5-4-6-8-22)17-26-29(37)36-30(40-26)32-28(34-36)19-9-12-23(38-2)13-10-19/h4-14,16-18H,3,15H2,1-2H3/b26-17- |
| Standard InChI Key | ZVSUSVMORBKKTO-ONUIUJJFSA-N |
| Isomeric SMILES | CCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OC)S3)C6=CC=CC=C6)F |
| Canonical SMILES | CCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OC)S3)C6=CC=CC=C6)F |
Introduction
The compound (5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-methoxyphenyl)thiazolo[3,2-B] triazol-6(5H)-one is a complex organic molecule featuring a unique combination of functional groups. Its molecular formula is C30H24FN5O3S, with a molecular weight of approximately 553.6 g/mol . This compound is of significant interest in scientific research due to its potential biological activities and applications in medicinal chemistry.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole and thiazole rings, followed by the introduction of the fluoro, propoxy, and methoxy substituents. The final step involves the formation of the methylene bridge between the pyrazole and thiazole rings under specific reaction conditions, such as the use of a base and a suitable solvent.
Biological Activities and Potential Applications
This compound may exhibit biological activities such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development. Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent, depending on its biological activity profile .
Mechanism of Action
The mechanism of action involves interaction with specific molecular targets, which could include enzymes, receptors, or other proteins. This interaction leads to modulation of biological pathways, potentially inhibiting or activating enzyme or receptor functions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume